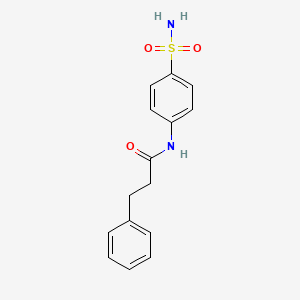

3-phenyl-N-(4-sulfamoylphenyl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c16-21(19,20)14-9-7-13(8-10-14)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJZPTYNTDUMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenyl N 4 Sulfamoylphenyl Propanamide and Analogous Structures

Synthetic Routes to the 3-phenyl-N-(4-sulfamoylphenyl)propanamide Core Structure

The fundamental architecture of this compound consists of a phenylpropanoic acid moiety linked via an amide bond to a sulfanilamide core. The construction of this central amide linkage is the primary focus of synthetic strategies.

Amide Coupling Reactions Involving (4-sulfamoylphenyl)amine and Phenylpropanoic Acid Derivatives

A prevalent and highly effective method for the synthesis of this compound involves the direct coupling of a phenylpropanoic acid derivative with (4-sulfamoylphenyl)amine, also known as sulfanilamide. This approach is favored for its efficiency and the mild conditions under which it can be performed, preserving the integrity of the functional groups within the molecule.

Peptide coupling reagents are frequently employed to facilitate this reaction. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid group of phenylpropanoic acid, making it susceptible to nucleophilic attack by the amino group of sulfanilamide. nih.govresearchgate.netcommonorganicchemistry.com The reaction typically proceeds in a suitable organic solvent, such as dimethylformamide (DMF), at room temperature. commonorganicchemistry.com The role of HOBt is to form a highly reactive HOBt ester intermediate, which then reacts with the amine. This two-step, one-pot process minimizes side reactions and often leads to high yields of the desired amide. nih.govluxembourg-bio.com

| Reagent System | Amine | Carboxylic Acid | Solvent | Conditions | Outcome | Reference |

| EDCI, HOBt | 4-aminobenzene-1-sulfonamide | Benzoic acid derivatives | DMF | Room Temperature | Synthesis of N-(4-sulfamoylphenyl) benzamide derivatives | researchgate.net |

| EDC, HOBt, DIEA | Various amines | Various carboxylic acids | DMF | Room Temperature | General amide synthesis | commonorganicchemistry.com |

| EDC, HOBt | Electron deficient amines | Boc-valine | CH3CN | 23 °C | Synthesis of amide derivatives | nih.gov |

Another well-established method for forming the amide bond is the Schotten-Baumann reaction. This involves the conversion of phenylpropanoic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting 3-phenylpropanoyl chloride is then reacted with sulfanilamide in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov This method is robust and can be applied to a wide range of substrates.

Utilization of Sulfonyl Chlorides and Amine Building Blocks

An alternative synthetic approach involves building the molecule from a sulfonyl chloride precursor. In this strategy, a key intermediate is a sulfonyl chloride derivative of the phenylpropanamide moiety. For instance, 4-acetamidobenzenesulfonyl chloride can be reacted with various amines to form N-substituted sulfamoylacetamides. researchgate.net While not a direct synthesis of the target compound, this methodology highlights the versatility of using sulfonyl chlorides as electrophilic partners in the construction of sulfonamide-containing molecules.

A more direct application of this strategy would involve the synthesis of a precursor where the phenylpropanamide portion is already attached to a molecule that can be converted to a sulfonyl chloride. However, the more common and straightforward approach remains the amide coupling of sulfanilamide with a phenylpropanoic acid derivative as described previously.

Chemo- and Regioselective Synthesis Strategies for Complex Derivatives

The synthesis of complex derivatives of this compound often requires careful control of chemo- and regioselectivity. When multiple reactive sites are present in the starting materials, protecting groups or specific reaction conditions must be employed to ensure the desired outcome. For example, in the synthesis of polyfunctionalized aromatic systems, directed lithiation can be a powerful tool for achieving regioselective functionalization. researchgate.net While not directly reported for the target molecule, such strategies are crucial for the synthesis of more elaborate analogues where specific substitution patterns are desired.

The principles of chemo- and regioselectivity are also critical when introducing substituents onto either the phenyl ring of the propanamide moiety or the sulfamoylphenyl ring, as discussed in the following sections.

Derivatization and Scaffold Modification Approaches

To explore the structure-activity relationships of this compound, medicinal chemists often synthesize a library of analogues with modifications to different parts of the molecule.

Introduction of Diverse Substituents on the Phenyl Ring

The phenyl ring of the 3-phenylpropanamide moiety is a prime target for derivatization. Introducing substituents on this ring can significantly impact the compound's biological activity. The synthesis of such derivatives typically starts with a substituted 3-phenylpropanoic acid. For example, 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides have been synthesized, demonstrating a viable route to incorporating various groups at the 4-position of the phenyl ring. elsevierpure.com These substituted phenylpropanoic acids can then be coupled with sulfanilamide using the standard amide coupling methodologies described in section 2.1.1.

| Starting Material | Reaction | Resulting Modification | Reference |

| Substituted 3-phenylpropanoic acids | Amide coupling with sulfanilamide | Substituted phenyl ring in the final compound | elsevierpure.com |

| 4-Amino-N-(3-methylphenyl)benzenesulfonamide | Acylation with benzoyl chloride | Introduction of a methyl group on the terminal phenyl ring of a related benzamide | nih.gov |

Modifications of the Propanamide Chain

The propanamide chain itself can also be a site for structural modification. These modifications can include the introduction of substituents along the three-carbon chain or altering the chain length. A notable example is the synthesis of 3-chloro-N-(4-sulfamoylphenyl)propanamide. nih.gov This compound is synthesized by reacting sulfanilamide with 3-chloropropanoyl chloride in tetrahydrofuran (THF). nih.gov This reaction directly introduces a chlorine atom at the 3-position of the propanamide chain, providing a handle for further functionalization.

Another example of propanamide chain modification is the synthesis of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives. mdpi.com Although the core structure is more complex, the synthesis starts from 2-chloro-N-sulfamoylphenyl acetamide (B32628), demonstrating the use of a functionalized propanamide precursor to build more elaborate heterocyclic systems. mdpi.com

| Precursor | Reagent | Modification | Resulting Compound | Reference |

| Sulfanilamide | 3-Chloropropanoyl chloride | Chlorination at the 3-position of the propanamide chain | 3-chloro-N-(4-sulfamoylphenyl)propanamide | nih.gov |

| 2-chloro-N-sulfamoylphenyl acetamide | Morpholine, sulfur, then hydrazine hydrate | Formation of a 2-hydrazinyl-2-thioxoacetamide intermediate for further cyclization | 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide | mdpi.com |

Alterations and Bioisosteric Replacements of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in drug design, known for its ability to mimic a carboxylic acid group while offering improved metabolic stability. nih.govresearchgate.net Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool for optimizing lead compounds. nih.gov In the context of this compound, altering the sulfonamide moiety can lead to analogues with enhanced pharmacological properties.

Key bioisosteric replacements for the sulfonamide group include sulfoximines and sulfonimidamides. These groups offer a three-dimensional arrangement of atoms that can interact differently with biological targets compared to the planar sulfonamide.

Sulfoximines: As aza-analogues of sulfones, sulfoximines introduce an additional vector for chemical modification at the nitrogen atom. This allows for fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which can in turn affect its pharmacokinetic profile.

Sulfonimidamides: These are aza-analogues of sulfonamides and have emerged as promising bioisosteres. nih.gov They can offer improved pharmacokinetic and physicochemical properties. thieme-connect.com Studies on γ-secretase inhibitors have shown that replacing a sulfonamide with a sulfonimidamide can lead to decreased lipophilicity and plasma protein binding, along with increased solubility. thieme-connect.com

The following table illustrates potential bioisosteric replacements for the sulfonamide group in a hypothetical analogue of this compound.

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Sulfonamide (-SO₂NH₂) | Sulfoximine (-SO(NH)R) | Additional vector for substitution, modulation of physicochemical properties. |

| Sulfonamide (-SO₂NH₂) | Sulfonimidamide (-S(O)(NH)NH₂) | Improved pharmacokinetic profile, increased solubility, decreased lipophilicity. thieme-connect.com |

| Sulfonamide (-SO₂NH₂) | Sulfamide (-NHSO₂NH₂) | Potential for different electrostatic interactions with biological targets. thieme.de |

Detailed research into the synthesis of these specific analogues of this compound is limited in publicly available literature. However, the general principles of their synthesis are well-established. For instance, the synthesis of a sulfoximine analogue would likely involve the oxidation of a corresponding sulfilimine, which can be prepared from the reaction of a sulfide with an amine in the presence of an oxidizing agent.

Sustainable and Efficient Synthetic Protocols

The pharmaceutical industry is increasingly embracing green and sustainable chemistry principles to minimize environmental impact and improve efficiency. researchgate.net This section explores the application of these principles to the synthesis of this compound.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Traditional amide and sulfonamide syntheses often employ hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF). beilstein-journals.org Sustainable alternatives include water, ethanol, and bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.govnumberanalytics.com Enzymatic methods, for example using Candida antarctica lipase B (CALB), have been successfully employed for amide bond formation in green solvents like CPME. nih.gov

Energy Efficiency: Pharmaceutical manufacturing is an energy-intensive process. Optimizing reaction conditions, such as temperature and pressure, and utilizing energy-efficient technologies like microwave-assisted synthesis can significantly reduce energy consumption. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. nih.gov For amide synthesis, various catalytic methods are being explored, including the use of transition metals and organocatalysts. nih.gov A recent development involves the use of a Covalent Organic Framework (COF) as a recyclable photocatalyst for amide synthesis from alcohols under red light irradiation. nih.gov

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. nih.gov Reactions with high atom economy generate less waste.

The following table summarizes the application of green chemistry principles to the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Replacing chlorinated and dipolar aprotic solvents with water, ethanol, or bio-derived solvents. nih.govbeilstein-journals.orgnumberanalytics.com |

| Energy Efficiency | Utilizing microwave-assisted synthesis or optimizing reaction parameters to lower energy input. researchgate.net |

| Catalysis | Employing recyclable catalysts like enzymes or photocatalysts to reduce waste and improve efficiency. nih.govnih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. nih.gov |

One-pot synthesis and multicomponent reactions (MCRs) are powerful strategies for improving the efficiency and sustainability of chemical syntheses. These approaches combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates, which saves time, resources, and reduces waste.

While specific one-pot or multicomponent reaction protocols for the synthesis of this compound are not extensively documented, general methodologies for the synthesis of N-aryl amides and sulfonamides can be adapted. For instance, a one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. thieme-connect.com This process involves the regioselective iodination of an activated arene followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com

Another innovative one-pot strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides using copper ligand-to-metal charge transfer, followed by amination to form the sulfonamide. nih.gov Such an approach could potentially be adapted for the synthesis of this compound by starting with a suitable carboxylic acid precursor.

The development of tandem reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single pot, also holds promise for the efficient synthesis of complex molecules like the target compound.

Structure Activity Relationship Sar and Structure Efficacy Relationship Studies of 3 Phenyl N 4 Sulfamoylphenyl Propanamide Analogues

Systematic Elucidation of Substituent Effects on Biological Profiles

Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding how different substituents influence the biological profiles of N-acylsulfonamides. mdpi.comnih.gov These analyses have revealed that factors such as topological distances, the number of ring systems, and charge distribution are critical determinants of activity. mdpi.comnih.gov

Influence of Aromatic Substitutions on the 3-Phenyl Group

The phenyl ring at the 3-position of the propanamide serves as a crucial site for modification to modulate biological activity. The nature and position of substituents on this aromatic ring can significantly impact the compound's interaction with its biological target.

The following table summarizes the effects of hypothetical substitutions on the 3-phenyl group based on general SAR principles for related compounds.

| Substituent (R) on Phenyl Ring | Position | Observed/Expected Effect on Activity |

| Hydrogen (Unsubstituted) | - | Baseline activity |

| 4-Chloro (4-Cl) | para | Often enhances activity due to favorable hydrophobic and electronic interactions. |

| 4-Methyl (4-CH₃) | para | Can increase activity through hydrophobic interactions, but steric hindrance may be a factor. |

| 4-Methoxy (4-OCH₃) | para | May increase or decrease activity depending on the target's binding pocket polarity. |

| 3,4-Dichloro | meta, para | Can significantly increase potency by occupying a hydrophobic pocket and altering electronic properties. |

This table is illustrative and based on general principles observed in related compound series.

Impact of Modifications on the Propanamide Linker

The propanamide linker is a key structural element that connects the phenyl and sulfamoylphenyl moieties, and its integrity and conformation are vital for maintaining the correct spatial orientation of these groups. Modifications to this linker, such as altering its length, rigidity, or substituting the amide bond, can have profound effects on biological efficacy.

The N-acylsulfonamide group, which includes the propanamide linker and the sulfonamide, is recognized for its role as a potential surrogate for carboxylic acids and phosphates, offering increased binding interactions. researchgate.net The amide bond itself is a critical site for hydrogen bonding. Altering the linker's length, for example by shortening it to an acetamide (B32628) or lengthening it to a butanamide, often disrupts the optimal positioning of the terminal aromatic rings, leading to a decrease in activity. Introducing rigidity, for instance through cyclization or the incorporation of double bonds, can lock the molecule into a favorable or unfavorable conformation, thereby significantly affecting its binding affinity.

SAR of the Sulfamoylphenyl Moiety, including Sulfonamide Modifications

The sulfamoylphenyl moiety is a cornerstone of the structure, with the sulfonamide group (-SO₂NH-) being a critical pharmacophore in a wide range of biologically active molecules. nih.govnih.gov This group is known to participate in key interactions, such as hydrogen bonding and chelation with metal ions (e.g., zinc in metalloenzymes). vu.nl

Structure-activity relationship studies have consistently shown that the primary sulfonamide (unsubstituted on the nitrogen) is often essential for activity. Modifications at this site can drastically alter the compound's acidic properties and its ability to act as a hydrogen bond donor. vu.nl

N-Substitution: Replacing one of the hydrogens on the sulfonamide nitrogen with small alkyl groups typically reduces or abolishes activity. This is often attributed to the loss of a crucial hydrogen bond interaction or an alteration of the group's pKa.

Aromatic Ring Substitution: Substituents on the phenyl ring of the sulfamoylphenyl moiety can fine-tune the electronic properties and solubility of the entire molecule. For example, introducing electron-withdrawing groups can increase the acidity of the sulfonamide proton, potentially leading to stronger interactions with the biological target. vu.nl

Bioisosteric Replacement: The sulfonamide group itself is a common feature in many drugs. nih.govresearchgate.net Replacing it with other acidic groups, such as a carboxylic acid, often results in compounds with different pharmacokinetic and pharmacodynamic profiles.

The table below illustrates the impact of various modifications on the sulfamoylphenyl moiety.

| Modification | Location | General Effect on Activity |

| -SO₂NHCH₃ | Sulfonamide Nitrogen | Significant decrease or loss of activity. |

| -SO₂N(CH₃)₂ | Sulfonamide Nitrogen | Abolishes activity. |

| 2-Chloro substitution | Phenyl Ring | Can modulate pKa and lipophilicity, potentially altering activity. |

| Replacement of -SO₂NH₂ with -COOH | Entire Moiety | Creates a different class of compound with potentially different biological targets and properties. |

Data is generalized from SAR studies of various sulfonamide-containing compounds.

Spatial and Electronic Requirements for Biological Activity

Stereochemical Considerations and Enantiomeric Activity

The presence of chiral centers in analogues of 3-phenyl-N-(4-sulfamoylphenyl)propanamide necessitates an evaluation of the activity of individual enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. nih.govresearchgate.netpatsnap.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. researchgate.net

For analogues where a chiral center is introduced, for example, by substitution on the propanamide linker, the spatial arrangement of the substituents can be critical. The (R)- and (S)-enantiomers will orient the phenyl and sulfamoylphenyl groups differently, and only one configuration may allow for optimal interaction with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. nih.govmdpi.com Studies on other chiral propanamide-containing molecules have demonstrated extreme differences in potency between stereoisomers, sometimes by several orders of magnitude. nih.gov

Conformational Analysis and its Correlation with Efficacy

The biological activity of this compound analogues is intrinsically linked to their conformational preferences. nih.gov The molecule is not rigid and can adopt various shapes due to rotation around its single bonds. However, there is typically a low-energy, preferred conformation that is responsible for biological activity—the "bioactive conformation."

Conformational analysis, often performed using computational methods like molecular mechanics and molecular dynamics, helps to understand the spatial relationship between the different parts of the molecule. nih.gov Studies have shown that interactions, such as weak polar–π interactions between the sulfonamide's NH group and an aromatic ring, can stabilize certain conformations. vu.nl The relative orientation of the 3-phenyl ring and the sulfamoylphenyl ring, dictated by the torsion angles of the propanamide linker, is particularly important. An optimal conformation would position these groups to simultaneously engage with their respective binding pockets on the target protein, maximizing the compound's efficacy.

Electronic Properties and Their Role in Ligand-Target Interactions

The electronic characteristics of this compound and its analogues are pivotal in defining their interaction with biological targets. The distribution of electrons within the molecule, influenced by its various functional groups, governs the nature and strength of non-covalent interactions with enzyme active sites. Key electronic features, such as the acidity of the sulfonamide group and the polarization of aromatic rings, are critical determinants of binding affinity and selectivity.

The sulfonamide moiety (–SO₂NH₂) is a dominant feature in the electronic landscape of these compounds and a primary anchor for binding to metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases (CAs) and cyclooxygenases (COX). The nitrogen atom of the sulfonamide can be deprotonated to form an anion, which then coordinates with the Zn(II) ion in the active site of these enzymes. nih.gov The acidity of the sulfonamide proton, and thus the ease of this anionic formation, is modulated by the electronic effects of the rest of the molecule. Electron-withdrawing groups elsewhere in the structure can increase the acidity of the sulfonamide, potentially leading to stronger coordination with the zinc ion and enhanced inhibitory activity.

In the context of cyclooxygenase (COX) inhibition, the sulfonamide group of celecoxib (B62257) and related analogues of this compound is crucial for selective binding to the COX-2 isoform. This selectivity arises from the ability of the sulfonamide to interact with a secondary pocket in the COX-2 active site that is not readily accessible in COX-1. The electronic nature of substituents on the phenyl rings can fine-tune this interaction. For instance, modifications to the phenyl rings can alter the charge distribution across the molecule, influencing its ability to form hydrogen bonds and van der Waals interactions with key amino acid residues in the active site, such as Arg120, Tyr355, and Ser530. mdpi.com

Quantitative structure-activity relationship (QSAR) studies on analogues often reveal the significance of electronic parameters. For example, in a series of 1,2,4-triazole (B32235) bearing compounds designed as COX-2 inhibitors, the introduction of different electronegative moieties on the phenyl ring was explored to understand its effect on selectivity and activity. nih.gov Such studies demonstrate that the potency of these inhibitors can be rationally modified by altering their electronic properties.

Below are tables detailing the inhibitory activities of various analogues, illustrating the impact of electronic modifications on their efficacy against carbonic anhydrase and COX-2.

Table 1: Carbonic Anhydrase Inhibition by Sulfonamide Analogues

| Compound | Modification | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|---|

| 4c | 5,6-dimethoxy-2,3-dihydro-1H-indene fused to pyrazole (B372694) ring | hCA IX | 8.5 nih.gov |

| 5b | (Structure details not fully specified) | hCA IX | (Active, specific value not provided) nih.gov |

| 10c | (Structure details not fully specified) | hCA IX | 568.8 nih.gov |

| 15 | 5,6-dimethoxy-2,3-dihydro-1H-indene fused to pyrazole ring | hCA IX | 6.1 nih.gov |

| Compound 2 | N-phenylsulfonamide derivative | CA II | 33.5 nih.gov |

| Compound 8 | N-phenylsulfonamide derivative | CA I | 45.7 nih.gov |

Table 2: COX-2 Inhibition by Analogues of this compound

| Compound | Key Structural Feature / Modification | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 5n | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | COX-2 | 0.07 | 508.6 nih.gov |

| 6b | Ibuprofen hybridized with 4-acetyl-1,2,3-triazole derivative | COX-2 | 0.04 | >250 nih.gov |

| 6e | Diclofenac hybridized with 4-acetyl-1,2,3-triazole derivative | COX-2 | 0.05 | >200 nih.gov |

| 6j | Salicylic acid hybridized with 4-acetyl-1,2,3-triazole derivative | COX-2 | 0.04 | >250 nih.gov |

| A3 | 2-(trimethoxyphenyl)-thiazole with a 4-nitro-phenyl substituent | COX-2 | (Potent inhibitor, specific IC50 not provided) | 9.242 mdpi.com |

Mechanistic Investigations of Molecular Interactions and Biological Pathways for 3 Phenyl N 4 Sulfamoylphenyl Propanamide

Elucidation of Enzyme Inhibition Mechanisms

The biological activity of 3-phenyl-N-(4-sulfamoylphenyl)propanamide is predominantly characterized by its role as an enzyme inhibitor. The core interactions involve the sulfamoylphenyl moiety, which positions the molecule within the active sites of specific enzymes, leading to the modulation of their catalytic activity.

The most extensively documented targets for sulfonamides are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov Derivatives of N-(sulfamoylphenyl)propanamide have been synthesized and evaluated as inhibitors of human CA (hCA) isozymes, particularly the cytosolic and abundant hCA I and hCA II. nih.gov

The fundamental mechanism of inhibition involves the sulfonamide group binding directly to the catalytic Zn(II) ion within the enzyme's active site. mdpi.comacs.org In its deprotonated state (-SO₂NH⁻), the nitrogen atom of the sulfonamide coordinates with the zinc ion, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis. acs.org This interaction forms a stable, tetrahedral geometry around the zinc ion. mdpi.com

Further stabilization of the inhibitor-enzyme complex is achieved through a network of hydrogen bonds. The sulfonamide's oxygen atoms typically form hydrogen bonds with the backbone amide of the Thr199 residue, a highly conserved feature in the active site of most CA isozymes. mdpi.com The -NH moiety of the sulfonamide group can also interact with the side-chain hydroxyl of Thr199. acs.org The phenylpropanamide "tail" of the inhibitor extends into the active site cavity, where it can form various hydrophobic and van der Waals interactions with residues lining the active site, influencing the inhibitor's potency and isozyme selectivity. mdpi.comacs.org

The specificity of inhibition across different CA isozymes (e.g., hCA I, II, IX, XII) is determined by the chemical nature of the inhibitor's tail. researcher.lifenih.gov Subtle differences in the amino acid composition of the active site's hydrophobic and hydrophilic regions among the various isozymes allow for the design of inhibitors with selective profiles. mdpi.com For instance, N-(3-sulfamoylphenyl) propanamide/benzamide derivatives have shown potent inhibition against hCA I and hCA II, with some derivatives exhibiting Ki values in the low micromolar to nanomolar range. nih.gov

| Compound Series | Target Isozyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives (e.g., P4) | hCA I | 0.22 µM | nih.gov |

| N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives (e.g., P4) | hCA II | 0.33 µM | nih.gov |

| General Benzenesulfonamides | hCA II | Typically 10-100 nM | tandfonline.commdpi.com |

| General Benzenesulfonamides | hCA I | Typically 100-1000 nM | tandfonline.commdpi.com |

While carbonic anhydrases are the primary targets, the sulfonamide scaffold is known to inhibit other enzyme classes, particularly other metalloenzymes. nih.govnih.gov For instance, a structurally related compound, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), has been identified as a potent inhibitor of Type IV collagenases, specifically matrix metalloproteinase-9 (MMP-9). nih.govnih.gov MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Inhibition of MMP-9 by BiPS demonstrates that the propanamide scaffold, in combination with a zinc-binding group, can be adapted to target other metalloproteases. nih.govnih.gov

The broader class of sulfonamide derivatives has been investigated as inhibitors for a wide array of enzymes, including serine proteases, aspartic proteases, and kinases. nih.govnih.gov However, specific data on the inhibition of methyltransferases by this compound is not extensively documented in the available literature. The primary inhibitory action remains focused on metalloenzymes where the sulfonamide group can effectively chelate the active site metal ion.

Analysis of Receptor Modulation and Ligand-Receptor Interactions

Beyond direct enzyme inhibition, molecules containing the sulfonamide framework have been developed to modulate the activity of various cell surface and nuclear receptors.

While direct evidence for this compound acting on specific receptors is limited, structurally related sulfonamide derivatives have been successfully designed as potent and selective receptor antagonists. This suggests the potential for this chemical class to engage in ligand-receptor interactions.

For example, distinct series of N-(phenyl)-sulfonamide derivatives have been reported as novel antagonists of the human Androgen Receptor (AR), a key target in prostate cancer. acs.org These compounds target the activation function 2 (AF2) region of the receptor, demonstrating that the sulfonamide scaffold can be utilized to disrupt protein-protein interactions essential for receptor function. acs.org Other research has led to the development of sulfonamide derivatives as selective antagonists for the prostaglandin E receptor 1 (EP1) subtype and as negative allosteric modulators of the NMDA receptor. nih.govnih.gov These findings underscore the versatility of the sulfonamide moiety in molecular recognition, extending beyond enzyme active sites to the ligand-binding pockets of various receptors.

The modulation of enzymes and receptors by this compound and its analogs directly translates to the modulation of intracellular signal transduction pathways. nih.govyoutube.com

Modulation via Carbonic Anhydrase Inhibition : By inhibiting CA isozymes, this compound can alter cellular pH homeostasis and ion transport. For example, inhibition of tumor-associated isoforms like hCA IX and XII, which are involved in regulating extracellular pH in hypoxic tumor environments, can disrupt cancer cell signaling pathways that promote survival and proliferation. nih.gov In glaucoma treatment, CA inhibition in the ciliary epithelium reduces bicarbonate secretion, which in turn decreases aqueous humor formation and intraocular pressure. taylorandfrancis.com

Modulation via Receptor Antagonism : In the context of related compounds that act as receptor antagonists, the impact on signal transduction is direct. For instance, androgen receptor antagonists block the downstream signaling cascade initiated by testosterone and dihydrotestosterone, thereby inhibiting the expression of genes that drive the growth of prostate cancer cells. acs.org Similarly, antagonizing prostanoid receptors would block signaling pathways involved in inflammation. nih.gov

The ability of a molecule to influence a signal transduction pathway is a critical determinant of its therapeutic potential. nih.gov The actions of this compound on enzymes like carbonic anhydrase represent a clear mechanism for modulating fundamental cellular signaling processes related to pH and ion balance.

Investigation of Specific Molecular Targets and Binding Sites

Based on extensive research into sulfonamides, the primary molecular target for this compound is the family of carbonic anhydrase enzymes. The specific binding site is the enzyme's catalytic pocket.

Primary Target: Carbonic Anhydrase (CA)

Binding Site : The active site cleft containing a catalytic Zn(II) ion.

Key Interactions : The deprotonated sulfonamide nitrogen atom forms a coordination bond with the Zn(II) ion. Hydrogen bonds are formed between the sulfonamide oxygens and the backbone NH of Thr199. The phenylpropanamide tail engages in hydrophobic interactions with residues such as Val121, Leu198, and Pro202, which influences isoform selectivity. acs.orgmdpi.com

Potential Targets for Structurally Related Compounds: The versatility of the underlying chemical structure suggests potential interactions with other targets, as demonstrated by related molecules.

| Molecular Target | Compound Class/Example | Effect | Binding Site Details |

|---|---|---|---|

| Carbonic Anhydrases (e.g., hCA I, II, IX) | This compound | Inhibition | Active site; coordination to catalytic Zn(II) ion. |

| Matrix Metalloproteinase-9 (MMP-9) | N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS) | Inhibition | Active site; likely involves chelation of the catalytic zinc ion. |

| Androgen Receptor (AR) | N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives | Antagonism | Activation Function 2 (AF2) domain, disrupting coactivator binding. |

| Prostaglandin E Receptor 1 (EP1) | Substituted benzenesulfonamides | Antagonism | Orthosteric or allosteric ligand binding pocket. |

Identification and Validation of Target Proteins in Biological Systems

The compound this compound and its close structural analogs have been investigated for their interactions with several important classes of proteins. The primary targets identified through these studies are metalloenzymes, specifically carbonic anhydrases and matrix metalloproteinases, as well as ion channels, including voltage-gated sodium channels. The validation of these targets relies on a combination of biochemical assays, structural biology, and computational modeling.

A significant body of research has focused on the inhibitory activity of sulfonamide-containing compounds against carbonic anhydrases (CAs) . The unsubstituted sulfonamide group is a well-established zinc-binding group, which is key to the inhibition of these zinc-containing enzymes. Derivatives of N-(sulfamoylphenyl)propanamide have been synthesized and evaluated as inhibitors of various human (h) CA isoforms, such as hCA I and hCA II nih.gov. The inhibitory potency is typically determined through enzyme inhibition assays, which measure the residual activity of the enzyme in the presence of the inhibitor. The validation of this interaction is further supported by molecular docking studies that predict the binding mode of these compounds within the active site of the carbonic anhydrase, showing the sulfonamide group coordinating with the zinc ion nih.gov.

Another major class of protein targets for compounds structurally related to this compound is the matrix metalloproteinases (MMPs) . These are also zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), which shares a significant structural similarity with the compound of interest, has been shown to suppress skin injury by inhibiting MMP-9 nih.govnih.gov. The identification of MMPs as targets often involves screening compounds for their ability to inhibit the enzymatic activity of specific MMP isoforms. Validation can be achieved through in vitro studies demonstrating the protective effects of the inhibitor in a biological model of tissue damage mediated by MMPs nih.govnih.gov.

Finally, compounds containing a sulfonamide moiety have been explored as modulators of voltage-gated sodium channels (Nav) . These channels are crucial for the propagation of action potentials in excitable cells. While direct studies on this compound are limited, the broader class of sulfonamide compounds has been patented and investigated for their ability to modulate Nav channel activity, with a particular focus on the Nav1.7 subtype, which is implicated in pain sensation. The identification of Nav channels as targets typically involves electrophysiological assays, such as patch-clamp techniques, to measure the effect of the compound on ion channel currents.

Table 1: Identified Target Proteins for this compound and Related Compounds

| Target Protein Family | Specific Isoforms/Subtypes | Method of Identification/Validation | Reference |

|---|---|---|---|

| Carbonic Anhydrases (CAs) | hCA I, hCA II, hCA IV, hCA XII | Enzyme Inhibition Assays, Molecular Docking | nih.govnih.gov |

| Matrix Metalloproteinases (MMPs) | MMP-9 (Type IV Collagenase) | Enzyme Inhibition Assays, In Vivo Models | nih.govnih.gov |

Allosteric Modulation Mechanisms

Allosteric modulation involves the binding of a ligand to a site on a protein that is topographically distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and function. While the primary mechanism of action for sulfonamide-based inhibitors of carbonic anhydrases and matrix metalloproteinases is typically competitive inhibition at the active site, the interaction of related compounds with other targets, such as voltage-gated sodium channels, raises the possibility of allosteric mechanisms.

For voltage-gated sodium channels, it is known that various small molecules can act as allosteric modulators. These channels possess multiple allosteric sites to which drugs can bind and alter channel gating (opening, closing, and inactivation) without directly occluding the ion pore. While there is no direct evidence demonstrating that this compound acts as an allosteric modulator, the documented activity of other sulfonamide compounds on Nav channels suggests this as a potential mechanism.

Allosteric modulation of Nav channels can manifest in several ways:

Stabilization of Inactivated States: An allosteric modulator might bind preferentially to the inactivated state of the channel, thereby shifting the equilibrium towards inactivation and reducing the number of channels available to open upon depolarization.

Alteration of Voltage-Dependence of Activation or Inactivation: Binding to an allosteric site could change the conformation of the voltage-sensing domains of the channel, making it either easier or more difficult to open or inactivate the channel at a given membrane potential.

Modification of Gating Kinetics: The rates of activation, deactivation, inactivation, and recovery from inactivation can all be altered by an allosteric modulator.

The validation of an allosteric mechanism typically requires detailed electrophysiological studies. These experiments would aim to demonstrate that the compound can modulate channel function without competing with known orthosteric ligands (like the sodium ions themselves or pore-blocking toxins). For example, demonstrating that the inhibitory effect of the compound is not overcome by increasing the concentration of the endogenous agonist is a hallmark of allosteric inhibition.

To date, the investigation into the allosteric modulation mechanisms of this compound is an area that warrants further research.

Research Applications of 3 Phenyl N 4 Sulfamoylphenyl Propanamide Derivatives in Biological Systems

Antimicrobial Research Investigations

The rise of antimicrobial resistance has spurred research into novel chemical entities that can combat microbial pathogens through various mechanisms. Derivatives of the N-(4-sulfamoylphenyl)amide structure have been a subject of these investigations, showing potential in antibacterial, antifungal, and anti-biofilm studies.

Antibacterial Activity Studies (e.g., Quorum Sensing Inhibition)

The antibacterial potential of sulfonamides is historically well-established, and contemporary research continues to build on this foundation by exploring new derivatives and mechanisms. researchgate.net One of the modern approaches to antimicrobial therapy is the disruption of bacterial communication, known as quorum sensing (QS). QS systems regulate the expression of virulence factors and are considered a promising target for developing new antimicrobial agents. bohrium.comnih.gov

Research into amide derivatives has identified compounds capable of inhibiting QS systems in pathogens like Pseudomonas aeruginosa. bohrium.comnih.govresearchgate.net In one study, a series of amide derivatives were synthesized and evaluated, with certain compounds significantly inhibiting the expression of QS-regulated genes such as lasB, rhlA, and pqsA. nih.gov This inhibition led to a reduction in several virulence factors controlled by these QS systems. nih.gov Molecular docking studies suggested that these amide compounds may exert their effect by binding to QS receptor proteins like LasR and PqsR. bohrium.comnih.gov

Furthermore, investigations into thiophenesulfonamides have revealed specific inhibition of QS in pathogenic Vibrio species. biorxiv.org A synthesized panel of 50 thiophenesulfonamide compounds was tested to establish structure-activity relationships, identifying potent molecules that inhibit the master QS transcription factor LuxR and its homologs in multiple Vibrio strains at sub-micromolar concentrations. biorxiv.org These findings highlight the potential of targeting QS with sulfonamide-containing compounds as a strategy to mitigate bacterial virulence. biorxiv.org

Antifungal Research Applications

The antifungal activity of arylsulfonamide derivatives has been demonstrated against clinically relevant fungal pathogens, particularly Candida species. nih.gov In a study focused on establishing a structure-activity relationship, researchers screened a library of arylsulfonamide-type compounds. nih.gov The initial "hit structure," N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, showed notable fungistatic potential. nih.gov

Further synthesis and testing of structurally related derivatives led to the identification of compounds with fungicidal effects against Candida glabrata. nih.gov The research highlighted that modifications to the parent structure, such as converting the amide to an amine and forming its hydrochloride salt, could enhance fungicidal activity, possibly due to improved water solubility. nih.gov The table below summarizes the minimum inhibitory concentration (MIC) values for a selection of the tested sulfonamide-based compounds against various Candida strains.

Table 1: Antifungal Activity of N-(4-sulfamoylphenyl)amide Derivatives Against Candida spp.

| Compound Name | Organism | MIC (mg/mL) |

|---|---|---|

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | C. albicans ATCC 90028 | >2.000 |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | C. glabrata 33 | 0.250 |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | C. parapsilosis ATCC 22019 | >2.000 |

| 2,2-diphenyl-N-(4-sulfamoylbenzyl) acetamide (B32628) | C. albicans ATCC 90028 | >2.000 |

| 2,2-diphenyl-N-(4-sulfamoylbenzyl) acetamide | C. glabrata 33 | 1.000 |

| 2,2-diphenyl-N-(4-sulfamoylbenzyl) acetamide | C. parapsilosis ATCC 22019 | >2.000 |

| 4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide (B165840) | C. albicans ATCC 90028 | >2.000 |

| 4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide | C. glabrata 33 | 1.000 |

| 4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide | C. parapsilosis ATCC 22019 | >2.000 |

Data sourced from a study on the in vitro antifungal activity of novel arylsulfonamides. nih.gov

Anti-Biofilm Efficacy Assessments

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents and host immune responses. nih.gov The formation and regulation of biofilms are often controlled by quorum sensing. researchgate.netbiorxiv.org Consequently, compounds that inhibit QS are also frequently effective at preventing biofilm formation. bohrium.comresearchgate.netmdpi.com

Studies on amide-based QS inhibitors have demonstrated their ability to reduce biofilm formation in P. aeruginosa. bohrium.com The inhibition of QS systems disrupts the signaling required for the maturation of the biofilm architecture. nih.gov Similarly, thiophenesulfonamides that inhibit QS in Vibrio species also effectively control biofilm formation. biorxiv.org The mechanism of these anti-biofilm agents is tied to the disruption of cell-to-cell communication, which is essential for coordinating the collective behavior required for biofilm development. nih.gov

Antiviral Research Pursuits

The structural motif of N-(4-sulfamoylphenyl)amide has been incorporated into molecules investigated for antiviral properties. Research has explored the potential of these derivatives to inhibit various viral targets. For instance, a study focused on the development of potential inhibitors for SARS-CoV-2 proteases, which are crucial for viral replication. bohrium.com In this research, novel spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives were synthesized. bohrium.com Computational studies, including molecular docking, suggested that these compounds could be potential candidates for drug development against COVID-19. bohrium.com

The broader class of sulfonamides containing heterocyclic moieties has been reviewed for its antiviral potential against a range of viruses. nih.gov These compounds have been synthesized and tested as inhibitors for viruses such as coxsackievirus B3 (CVB3), bovine viral diarrhea virus (BVDV), and human immunodeficiency virus (HIV-1). nih.gov The sulfonamide group often plays a key role in the biological activity of these molecules. nih.gov For example, N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV 71), with some compounds showing activity at low micromolar concentrations. benthamscience.com

Anticancer Research Explorations

Derivatives of N-(4-sulfamoylphenyl)amide have been extensively investigated as potential anticancer agents, primarily as inhibitors of carbonic anhydrase (CA) and steroid sulfatase (STS).

Carbonic anhydrase isoforms IX and XII are tumor-associated enzymes that are crucial for the survival and metastasis of solid tumors, particularly under hypoxic conditions. biorxiv.org The benzenesulfonamide scaffold is a well-known inhibitor of these enzymes. Researchers have designed and synthesized novel series of compounds that integrate this scaffold with other chemical moieties to enhance potency and selectivity. biorxiv.org

One such series, N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives, was evaluated against CA II, IX, and XII. biorxiv.org Specific derivatives showed high efficacy, with a chlorinated derivative exhibiting a Kᵢ of 0.317 µM against CA IX and a ditrifluoromethylated derivative showing a Kᵢ of 0.081 µM against CA XII. biorxiv.org Subsequent testing in 60 cancer cell lines revealed promising broad-spectrum anticancer activity, with a dimethylated derivative showing GI₅₀ values ranging from 0.361 to 9.21 µM. biorxiv.org

Another study focused on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives. researchgate.net A novel spiro-acenaphthylene tethered compound demonstrated significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with IC₅₀ values of 7.01 µM, 24.3 µM, and 9.55 µM, respectively. researchgate.net

Table 2: Anticancer Activity of Selected N-(4-sulfamoylphenyl)amide Derivatives

| Compound Class | Derivative | Target/Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|---|

| N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide | Chlorinated (7l) | CA IX | Kᵢ | 0.317 |

| N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide | Ditrifluoromethylated (7j) | CA XII | Kᵢ | 0.081 |

| N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide | Dimethylated (7h) | NCI-60 Cell Lines | GI₅₀ | 0.361 - 9.21 |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Spiro-acenaphthylene | Renal (RXF393) | IC₅₀ | 7.01 |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Spiro-acenaphthylene | Melanoma (LOX IMVI) | IC₅₀ | 9.55 |

Data compiled from studies on carbonic anhydrase inhibitors. researchgate.netbiorxiv.org

Additionally, sulfamoylated derivatives have been developed as potent steroid sulfatase (STS) inhibitors for potential application in hormone-dependent cancers like breast cancer. researchgate.net STS is a crucial enzyme in the biosynthesis of active estrogens and androgens. researchgate.net Research on sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives demonstrated potent STS inhibition in MCF-7 breast cancer cells, with the most active compound showing an IC₅₀ value of 0.21 nM. researchgate.net

Research into Other Therapeutic Areas (e.g., Anti-inflammatory, Analgesic, Antidiabetic)

The versatility of the N-(4-sulfamoylphenyl)amide scaffold extends to other therapeutic areas, including anti-inflammatory, analgesic, and antidiabetic research.

Anti-inflammatory: Phenyl sulfonamide derivatives have been designed and evaluated as modulators of pulmonary inflammatory response. Based on a thalidomide (B1683933) analogue prototype, new derivatives were synthesized and tested for their anti-TNF-α effects. Furthermore, a study on propanamide-sulfonamide based drug conjugates explored their potential as dual inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov

Analgesic: The analgesic potential of sulfonamides has been explored in various pain models. A study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) investigated its effects in a murine model of acute and diabetic neuropathic pain. The compound showed significant antinociceptive effects, and mechanistic studies suggested the possible involvement of serotonergic and opioidergic pathways. The research also found that 4-FBS significantly reversed diabetes-induced hyperalgesia and allodynia.

Antidiabetic: Novel sulfonamide derivatives have been investigated as multitarget antidiabetic agents. One area of focus is the inhibition of the α-glucosidase enzyme, which can help manage postprandial hyperglycemia. A study synthesized a series of sulfonamide derivatives and evaluated their inhibitory potential against α-glucosidase. Several compounds showed excellent inhibitory activity, with some being more potent than the reference drug acarbose. Another line of research explored hydroxytriazenes based on sulpha drugs and found that some derivatives exhibited anti-inflammatory, antioxidant, and antidiabetic activities. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 3a | Unsubstituted | 19.39 |

| 3b | 4-Cl | 25.12 |

| 3h | 3-NO₂ | 25.57 |

| 6 | (Thiazole derivative) | 22.02 |

| Acarbose (Reference) | - | 27.01 |

Data sourced from a study on sulfonamide derivatives as multitarget antidiabetic agents.

Based on a comprehensive search of available scientific literature, there are no specific published studies on the computational chemistry and in silico modeling of the compound 3-phenyl-N-(4-sulfamoylphenyl)propanamide . Research employing the requested methodologies—such as molecular docking, molecular dynamics simulations, and quantum chemical calculations—has been conducted on structurally related sulfonamides and propanamide derivatives, but not on this exact molecule.

Therefore, it is not possible to provide a detailed, scientifically accurate article with specific research findings or data tables for "this compound" as the primary data does not exist in the public domain. Generating such an article would require fabricating data, which would violate the core principles of scientific accuracy.

While the methodologies outlined in the prompt are standard approaches in computational drug discovery, their specific application and the resulting data (e.g., binding affinities, interacting residues, conformational stability, electronic properties) are unique to the molecule and its biological target, and this information is not available for this compound.

Computational Chemistry and in Silico Modeling in the Research of 3 Phenyl N 4 Sulfamoylphenyl Propanamide

Quantum Chemical Calculations (e.g., DFT)

Elucidation of Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like 3-phenyl-N-(4-sulfamoylphenyl)propanamide. nih.gov By calculating frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can understand the molecule's susceptibility to electrophilic and nucleophilic attack. orientjchem.org

The HOMO energy level indicates the ability of a molecule to donate an electron, while the LUMO energy level signifies its ability to accept an electron. orientjchem.org The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of molecular reactivity and kinetic stability. orientjchem.orgirjweb.com A smaller energy gap suggests higher reactivity. For sulfonamide derivatives, DFT calculations are routinely used to determine these values, along with other global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index, which provide a quantitative measure of the molecule's stability and reactivity. irjweb.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (typically colored red), which are prone to electrophilic attack, and electron-deficient regions (colored blue), which are susceptible to nucleophilic attack. This information is crucial for predicting how this compound might interact with biological targets.

| Descriptor | Typical Calculated Value (eV) for Sulfonamides | Significance |

| EHOMO | -6.1 to -6.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.netresearchgate.net |

| ELUMO | -1.1 to -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.netresearchgate.net |

| Energy Gap (ΔE) | 4.4 to 5.0 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. irjweb.com |

| Chemical Potential (μ) | -3.4 to -3.9 | Measures the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | 3.4 to 3.9 | The power of an atom or molecule to attract electrons towards itself. irjweb.com |

| Chemical Hardness (η) | 2.2 to 2.5 | Measures resistance to change in electron distribution or charge transfer. irjweb.com |

Note: The values presented are representative examples from DFT studies on related sulfonamide molecules and serve to illustrate the application of these computational methods.

Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to explore the mechanisms of chemical reactions, such as the synthesis of this compound. The formation of the central amide bond in this molecule, typically via N-acylation, is a key synthetic step. bath.ac.uk DFT calculations can be employed to map the entire reaction pathway, identifying reactants, intermediates, transition states, and products. rsc.orgrsc.org

By calculating the potential energy surface, researchers can determine the energy barriers (activation energies) associated with different possible mechanisms. rsc.org The transition state (TS) represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. researchgate.net Computational models can elucidate the geometry of the TS, providing a "snapshot" of the bond-breaking and bond-forming processes. For instance, in the amide bond formation, calculations can clarify whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. acs.orgyoutube.com This mechanistic insight is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve synthetic yields and reduce byproducts. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org This method is extensively applied to classes of compounds like sulfonamides to guide drug design. researchgate.netfrontiersin.org

Development of Predictive Models for Biological Activity

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory constants against a specific enzyme like carbonic anhydrase) is required. afantitis.com For each molecule in this "training set," a set of molecular descriptors representing its physicochemical properties is calculated. frontiersin.org

Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to generate a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net The resulting QSAR model's predictive power is rigorously validated using both internal techniques (like leave-one-out cross-validation) and an external test set of compounds not used in the model's creation. researchgate.net A statistically robust and validated QSAR model can then be used to predict the biological activity of new, unsynthesized analogues, allowing researchers to prioritize the synthesis of the most promising candidates. afantitis.com

Identification of Physiochemical Descriptors Correlating with Efficacy

A key outcome of QSAR studies is the identification of the specific molecular properties that are most influential for the biological activity of a compound series. frontiersin.org These physicochemical descriptors can be broadly categorized as electronic, steric, and hydrophobic.

For sulfonamide derivatives, QSAR studies have frequently identified the importance of various descriptors. nih.govnih.gov Electronic descriptors, such as the energies of frontier orbitals (HOMO, LUMO) and partial atomic charges on the sulfonamide group, often correlate with the binding affinity to metalloenzymes like carbonic anhydrase. nih.gov Steric parameters, such as molar refractivity (MR) or specific topological indices, describe the size and shape of the molecule and are crucial for ensuring a proper fit within the target's binding pocket. nih.gov Hydrophobic descriptors, most commonly the partition coefficient (logP), are vital for understanding how the molecule traverses biological membranes to reach its target. frontiersin.org By identifying these key descriptors, QSAR models provide a clear rationale for structural modifications aimed at enhancing efficacy.

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Efficacy |

| Electronic | Partial charge on sulfonamide nitrogen | Influences coordination with metal ions (e.g., Zn²⁺ in carbonic anhydrase). nih.govnih.gov |

| Dipole Moment | Relates to polar interactions within the binding site. nih.gov | |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability, affecting receptor fit. frontiersin.org |

| Wiener Index (Topological) | Describes molecular branching and compactness. frontiersin.org | |

| Hydrophobic | LogP (Octanol/Water Partition Coefficient) | Governs membrane permeability and hydrophobic interactions with the target. frontiersin.org |

Virtual Screening and De Novo Design Strategies

Computational techniques can be used to explore vast chemical spaces to find novel molecules with desired biological activity, a process that is much faster and more cost-effective than traditional high-throughput screening.

Computational Identification of Novel Analogues

Virtual screening (VS) is a powerful method for identifying new analogues of a lead compound like this compound from large digital libraries, which can contain millions of compounds. nih.gov There are two main approaches to VS:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target protein is unknown. It relies on the knowledge of known active ligands. A pharmacophore model is constructed, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore model is then used as a 3D query to search compound libraries for molecules that match these features. eijppr.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is available, SBVS can be employed. This approach uses molecular docking to simulate the binding of candidate molecules from a library into the active site of the target. nih.govmdpi.com The compounds are then ranked based on a scoring function that estimates their binding affinity. Hits from this process are promising candidates for further experimental testing. nih.govmdpi.com

These in silico screening strategies have been successfully used to discover novel sulfonamide-based inhibitors for various targets, demonstrating their utility in rapidly identifying new and potentially more potent analogues of this compound. mdpi.comnih.gov

Fragment-Based Drug Design (FBDD) Principles Applied to the Scaffold

In the computational exploration of this compound and its derivatives, Fragment-Based Drug Design (FBDD) offers a rational and efficient methodology for lead discovery and optimization. This approach focuses on identifying low-molecular-weight fragments that bind to a biological target, which are then progressively optimized into more potent lead compounds. The this compound scaffold can be systematically deconstructed into key chemical fragments, which can then be studied for their potential interactions with a target protein.

The core principle of FBDD is to build a potent inhibitor from smaller, weakly binding fragments, which often have high ligand efficiency. This is in contrast to high-throughput screening (HTS), which typically screens larger, more complex molecules. For the this compound scaffold, a hypothetical deconstruction for an FBDD campaign could yield three primary fragments:

Fragment A: The Phenylpropanamide Moiety: This fragment provides a hydrophobic core and a hydrogen-bonding amide group.

Fragment B: The Sulfamoylphenyl Group: This is a critical fragment, as the sulfonamide group is a well-known zinc-binding group, making it particularly relevant for metalloenzymes like carbonic anhydrases. nih.govnih.gov

A typical FBDD workflow begins with the screening of a fragment library to identify hits that bind to the target protein. nih.govfrontiersin.org Various biophysical techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR), are employed for this purpose. frontiersin.org

Hypothetical Fragment Screening Results

Below is an interactive table representing hypothetical screening data for fragments derived from the this compound scaffold against a target enzyme.

| Fragment ID | Fragment Structure | Screening Method | Binding Affinity (Kd) | Ligand Efficiency (LE) |

| F-001 | Phenylpropanamide | SPR | 250 µM | 0.32 |

| F-002 | 4-Sulfamoylphenyl | NMR | 150 µM | 0.45 |

| F-003 | Phenyl | X-ray Crystallography | > 1 mM | N/A |

Once initial fragment hits are identified and their binding modes are characterized, computational chemistry plays a pivotal role in the subsequent optimization phase. This phase typically involves three main strategies: fragment growing, fragment linking, and fragment merging. frontiersin.orgresearchgate.net

Fragment Growing: This strategy involves extending a confirmed fragment hit to engage with adjacent binding pockets, thereby increasing its affinity and potency. For instance, if the 4-sulfamoylphenyl fragment (F-002) is identified as a primary binder, computational models can be used to predict favorable structural modifications. Docking simulations can help in designing and evaluating new derivatives with extended functionalities that can form additional interactions with the target.

Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target protein, they can be connected by a chemical linker. Computational modeling is crucial for determining the optimal linker in terms of length, rigidity, and chemical nature to ensure that the linked compound maintains the favorable binding modes of the individual fragments.

Fragment Merging: This approach involves combining the structural features of overlapping fragments that bind in the same region of the target. This can lead to a novel, more potent compound that incorporates the key interactions of the parent fragments.

The following table illustrates a hypothetical fragment evolution process for the 4-sulfamoylphenyl fragment (F-002) using a fragment-growing strategy, guided by in silico modeling.

| Compound ID | Modification from F-002 | Rationale (from in silico model) | Predicted Binding Affinity (Kd) |

| F-002-G1 | Addition of a methyl group | Fills a small hydrophobic pocket | 80 µM |

| F-002-G2 | Addition of a propanamide linker | Extends towards a hydrogen bond donor | 35 µM |

| F-002-G3 | Linking with a phenyl group | Occupies an adjacent hydrophobic region | 5 µM |

This iterative process of design, synthesis, and testing, heavily supported by computational analysis, allows for the efficient development of potent and selective inhibitors from simple chemical starting points. The deconstruction-reconstruction approach inherent to FBDD, when applied to scaffolds like this compound, provides a powerful pathway for modern drug discovery. nih.gov

Advanced Analytical and Spectroscopic Methodologies in the Investigation of 3 Phenyl N 4 Sulfamoylphenyl Propanamide Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of 3-phenyl-N-(4-sulfamoylphenyl)propanamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within the this compound molecule.

In a typical ¹H NMR spectrum, the protons of the sulfonamide (–SO₂NH–) group are expected to appear as a singlet in the downfield region, generally between 8.78 and 10.15 ppm. rsc.org The amide (–CONH–) proton would also manifest as a singlet further downfield, potentially around 10.27-10.29 ppm. rsc.org Aromatic protons on the two phenyl rings would produce signals in the range of 6.51 to 8.0 ppm. rsc.orgnih.gov The protons of the propanamide methylene (–CH₂–) groups adjacent to the phenyl and carbonyl groups would likely appear as distinct triplets.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is characteristically found in the downfield region, around 169.4 ppm. rsc.org The aromatic carbons typically show signals between 111 and 160 ppm. rsc.org The aliphatic carbons of the propanamide chain would be observed at higher field strengths.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide N-H | ~10.3 (singlet) | N/A |

| Sulfonamide N-H | ~8.8-10.2 (singlet) | N/A |

| Aromatic C-H | ~6.5-8.0 (multiplets) | ~111-160 |

| Carbonyl C=O | N/A | ~169 |

| Propyl CH₂ (adjacent to C=O) | Triplet | Aliphatic Region |

| Propyl CH₂ (adjacent to Phenyl) | Triplet | Aliphatic Region |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups.

The sulfonamide group (–SO₂NH–) is identified by two strong stretching vibrations: an asymmetric stretch typically appearing in the 1320–1310 cm⁻¹ range and a symmetric stretch between 1155–1143 cm⁻¹. rsc.org The amide group (–CONH–) is characterized by a strong C=O (Amide I band) stretching vibration around 1680-1710 cm⁻¹ and an N-H bending (Amide II band) vibration near 1530 cm⁻¹. rsc.orgnih.gov The N-H stretching vibrations for both the amide and sulfonamide groups are expected in the region of 3230–3370 cm⁻¹. rsc.orgnih.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide & Sulfonamide (N-H) | Stretching | 3230 - 3370 |

| Aromatic (C-H) | Stretching | 3030 - 3070 |

| Aliphatic (C-H) | Stretching | 2970 - 2980 |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1710 |

| Amide (N-H) | Bending (Amide II) | 1523 - 1533 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1310 - 1320 |

| Sulfonamide (S=O) | Symmetric Stretching | 1143 - 1155 |

| Sulfonamide (S-N) | Stretching | 895 - 914 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₅H₁₆N₂O₃S, giving it a molecular weight of approximately 316.37 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be observed at m/z ≈ 316.

Upon collisional activation, the molecular ion undergoes fragmentation, providing a unique fingerprint. Plausible fragmentation pathways for sulfonamides include the loss of sulfur dioxide (SO₂), which is a well-known fragmentation route. researchgate.net Other common fragmentations for this structure would likely involve cleavage of the amide bond and the propyl chain. For instance, cleavage of the C-N amide bond could yield fragments corresponding to the benzoyl cation or related structures. The fragmentation of N-phenyl benzenesulfonamide (B165840) often results in an anilide anion (m/z 92) through a specific hydrogen transfer mechanism. researchgate.net

Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 316 | [C₁₅H₁₆N₂O₃S]⁺ | Molecular Ion [M]⁺ |

| 252 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 172 | [H₂NSO₂C₆H₄NH]⁺ | Cleavage at the amide C-N bond |

| 145 | [C₆H₅CH₂CH₂CO]⁺ | Cleavage at the amide C-N bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from the phenylpropyl moiety |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of synthesized this compound and for resolving any isomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. For a compound like this compound, a reversed-phase HPLC method would typically be employed.

This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile or methanol with water, often containing a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The compound is detected as it elutes from the column using a UV detector, typically set at the compound's UV absorption maximum. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

The structure of this compound itself is achiral. However, if a stereocenter were introduced into the molecule, for example, by substitution on the propanamide backbone, it would exist as a pair of enantiomers. In such cases, chiral chromatography would be necessary to separate and quantify these enantiomers.

Chiral separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are widely used and have proven effective for resolving a broad range of chiral compounds, including those with structures similar to the target molecule. nih.govelte.hu The mobile phase in chiral HPLC often consists of polar organic solvents like methanol, ethanol, or isopropanol, sometimes with a small amount of an amine modifier like diethylamine (DEA). elte.hunih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times and allowing for their resolution. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov The method involves directing an X-ray beam onto a single crystal of the substance, which causes the beam to diffract into a unique pattern of spots. nih.gov By analyzing the positions and intensities of these diffracted spots, researchers can calculate a three-dimensional map of the electron density within the crystal, ultimately revealing the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. nih.gov

While a dedicated single-crystal X-ray structure for this compound is not extensively reported in publicly available literature, significant insights can be drawn from the crystallographic analysis of closely related sulfonamide derivatives. The structural data from these analogues provide a strong predictive framework for understanding the solid-state conformation, molecular geometry, and non-covalent interactions that likely characterize the title compound.